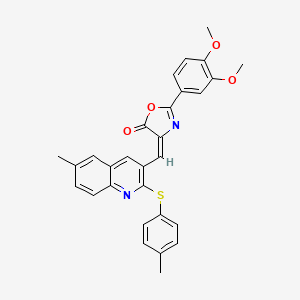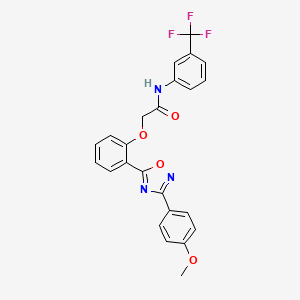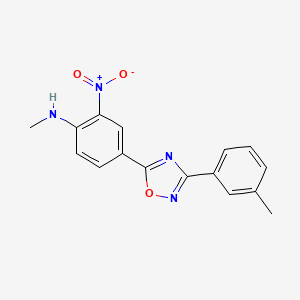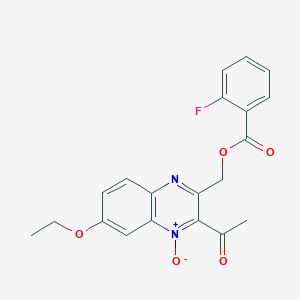
2-acetyl-7-ethoxy-3-(((2-fluorobenzoyl)oxy)methyl)quinoxaline 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-acetyl-7-ethoxy-3-(((2-fluorobenzoyl)oxy)methyl)quinoxaline 1-oxide, also known as EF-24, is a synthetic compound that has been extensively studied for its potential therapeutic applications in cancer treatment. This compound is a derivative of curcumin, a natural compound found in turmeric, and has been shown to possess potent anti-cancer properties.
Mecanismo De Acción
2-acetyl-7-ethoxy-3-(((2-fluorobenzoyl)oxy)methyl)quinoxaline 1-oxide exerts its anti-cancer effects through multiple mechanisms of action. It has been shown to inhibit the activity of NF-kB, a transcription factor that is involved in inflammation and cancer progression. 2-acetyl-7-ethoxy-3-(((2-fluorobenzoyl)oxy)methyl)quinoxaline 1-oxide can also inhibit the activity of STAT3, a signaling pathway that is involved in cancer cell survival and proliferation. Additionally, 2-acetyl-7-ethoxy-3-(((2-fluorobenzoyl)oxy)methyl)quinoxaline 1-oxide can induce the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and cell death.
Biochemical and Physiological Effects
2-acetyl-7-ethoxy-3-(((2-fluorobenzoyl)oxy)methyl)quinoxaline 1-oxide has been shown to have several biochemical and physiological effects in cancer cells. It can induce apoptosis, inhibit cell proliferation, and reduce the expression of genes that are involved in cancer progression. 2-acetyl-7-ethoxy-3-(((2-fluorobenzoyl)oxy)methyl)quinoxaline 1-oxide can also modulate the activity of various enzymes and signaling pathways that are involved in cancer progression. Additionally, 2-acetyl-7-ethoxy-3-(((2-fluorobenzoyl)oxy)methyl)quinoxaline 1-oxide has been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-acetyl-7-ethoxy-3-(((2-fluorobenzoyl)oxy)methyl)quinoxaline 1-oxide has several advantages for use in laboratory experiments. It is a synthetic compound that can be easily synthesized in large quantities and has high purity. 2-acetyl-7-ethoxy-3-(((2-fluorobenzoyl)oxy)methyl)quinoxaline 1-oxide has been extensively studied in vitro and in vivo, and its anti-cancer properties have been well-documented. However, there are also limitations to the use of 2-acetyl-7-ethoxy-3-(((2-fluorobenzoyl)oxy)methyl)quinoxaline 1-oxide in laboratory experiments. It can be difficult to work with due to its low solubility in water and some organic solvents. Additionally, 2-acetyl-7-ethoxy-3-(((2-fluorobenzoyl)oxy)methyl)quinoxaline 1-oxide can be unstable under certain conditions, which can affect its potency and activity.
Direcciones Futuras
There are several future directions for research on 2-acetyl-7-ethoxy-3-(((2-fluorobenzoyl)oxy)methyl)quinoxaline 1-oxide. One area of interest is the development of new synthetic analogs of 2-acetyl-7-ethoxy-3-(((2-fluorobenzoyl)oxy)methyl)quinoxaline 1-oxide that may have improved potency and activity. Another area of interest is the use of 2-acetyl-7-ethoxy-3-(((2-fluorobenzoyl)oxy)methyl)quinoxaline 1-oxide in combination with other anti-cancer agents to enhance its efficacy. Additionally, more research is needed to fully understand the mechanisms of action of 2-acetyl-7-ethoxy-3-(((2-fluorobenzoyl)oxy)methyl)quinoxaline 1-oxide and its effects on different types of cancer cells. Finally, there is a need for more in vivo studies to evaluate the safety and efficacy of 2-acetyl-7-ethoxy-3-(((2-fluorobenzoyl)oxy)methyl)quinoxaline 1-oxide in animal models of cancer.
Métodos De Síntesis
2-acetyl-7-ethoxy-3-(((2-fluorobenzoyl)oxy)methyl)quinoxaline 1-oxide is synthesized through a multi-step process that involves the reaction of curcumin with various reagents. The synthesis method involves the use of solvents, catalysts, and other chemicals, and requires careful control of reaction conditions to ensure high yield and purity of the final product.
Aplicaciones Científicas De Investigación
2-acetyl-7-ethoxy-3-(((2-fluorobenzoyl)oxy)methyl)quinoxaline 1-oxide has been extensively studied for its potential therapeutic applications in cancer treatment. Several scientific studies have shown that this compound possesses potent anti-cancer properties and can inhibit the growth and proliferation of cancer cells. 2-acetyl-7-ethoxy-3-(((2-fluorobenzoyl)oxy)methyl)quinoxaline 1-oxide has been shown to induce apoptosis (programmed cell death) in cancer cells, and can also inhibit the activity of enzymes and signaling pathways that are involved in cancer progression.
Propiedades
IUPAC Name |
(3-acetyl-6-ethoxy-4-oxidoquinoxalin-4-ium-2-yl)methyl 2-fluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O5/c1-3-27-13-8-9-16-18(10-13)23(26)19(12(2)24)17(22-16)11-28-20(25)14-6-4-5-7-15(14)21/h4-10H,3,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSXHZHRRYLMWET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(C(=[N+]2[O-])C(=O)C)COC(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

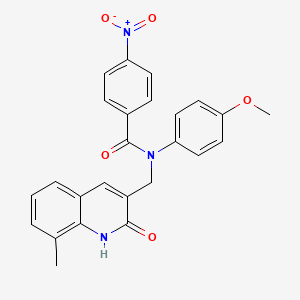
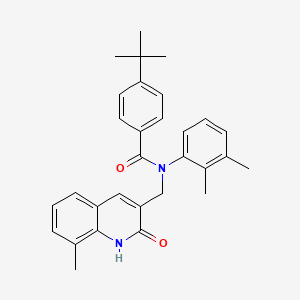
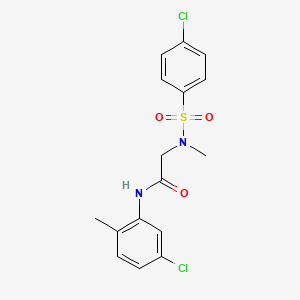
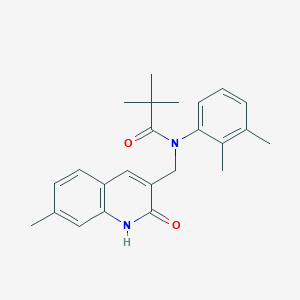
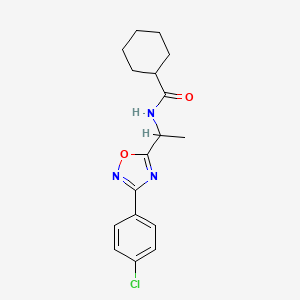



![2-bromo-N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7687035.png)
